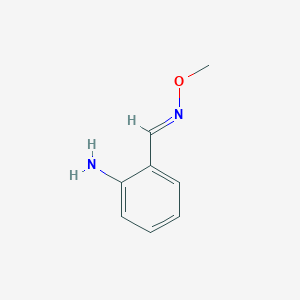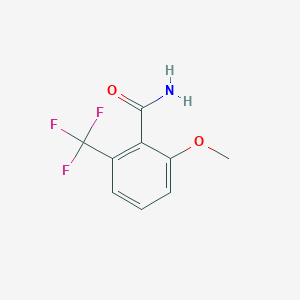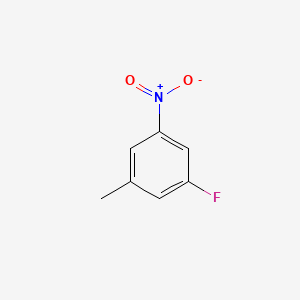
(E)-2-Aminobenzaldehyde O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxime esters, such as “(E)-2-Aminobenzaldehyde O-methyl oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . Cyclic substrates undergo ring enlargement, and the secondary amine products are generally formed in good yields .Molecular Structure Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis
Oxime esters are versatile building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They have gained great attention in the last decade .Aplicaciones Científicas De Investigación
Cancer Research
(E)-2-Aminobenzaldehyde O-methyl oxime may have potential applications in cancer research due to its structural similarity to other oxime compounds that have been found to selectively inhibit the activity of certain kinases and induce cell cycle arrest in cancer cells .
Anti-Inflammatory Therapeutics
Similar oxime compounds have been shown to reduce inflammation-related responses in cell models, suggesting that (E)-2-Aminobenzaldehyde O-methyl oxime could be explored as a novel therapeutic agent for treating inflammatory diseases .
Antifungal Applications
Oxime ethers, including those structurally related to (E)-2-Aminobenzaldehyde O-methyl oxime, exhibit antifungal activity against various fungal strains, indicating its potential use in developing antifungal agents .
Antimicrobial Activity
Oxime-based cephalosporins are an important class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative pathogens. (E)-2-Aminobenzaldehyde O-methyl oxime could be investigated for its antimicrobial properties .
Therapeutic Agents
Some oximes are already used in therapy due to their biological activities. The modification of carbonyl compounds into oximes often leads to increased activity, suggesting that (E)-2-Aminobenzaldehyde O-methyl oxime might have therapeutic potential .
Mecanismo De Acción
Target of Action
(E)-2-Aminobenzaldehyde O-methyl oxime, like other oximes, is an organic compound that belongs to the imines . Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes against nerve agents . This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Therefore, one of the primary targets of (E)-2-Aminobenzaldehyde O-methyl oxime could be AChE.
Mode of Action
The mode of action of oximes involves their interaction with their targets, leading to certain changes. Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by (E)-2-Aminobenzaldehyde O-methyl oxime are likely related to its interaction with its targets. For instance, by reactivating AChE, oximes can counteract the effects of nerve agents that inhibit this enzyme . This can have downstream effects on the nervous system, as AChE plays a crucial role in nerve signal transmission.
Result of Action
The result of the action of (E)-2-Aminobenzaldehyde O-methyl oxime would depend on its specific targets and mode of action. As an oxime, if it acts as an antidote against nerve agents by reactivating AChE, it could help restore normal nerve function . .
Safety and Hazards
While oximes have versatile uses in the medical sector and have been indicated to possess biological activity, certain oximes exist in nature in plants and animals, but they are also obtained by chemical synthesis . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning .
Direcciones Futuras
Due to these abilities, new oxime compounds have been synthesized, and their biological activity has been verified . Often, modification of carbonyl compounds into oximes leads to increased activity . Nevertheless, in some cases, oxime activity is connected to the activity of the substrate . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
Propiedades
IUPAC Name |
2-[(E)-methoxyiminomethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFZEKGUORCII-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Aminobenzaldehyde O-methyl oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)



![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)


![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

